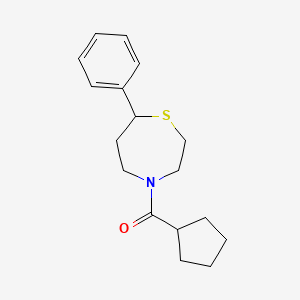

Cyclopentyl(7-phenyl-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

cyclopentyl-(7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NOS/c19-17(15-8-4-5-9-15)18-11-10-16(20-13-12-18)14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUBJHLSEMLFGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves the reaction of cyclopentyl bromide with 7-phenyl-1,4-thiazepan-4-amine under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl(7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Production of alcohols or amines.

Substitution: Generation of substituted cyclopentyl derivatives or thiazepane derivatives.

Scientific Research Applications

Cyclopentyl(7-phenyl-1,4-thiazepan-4-yl)methanone has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which Cyclopentyl(7-phenyl-1,4-thiazepan-4-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Key Comparison: Phenyl vs. Furan Substituents The most direct structural analog is 2-Cyclopentyl-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone (CAS: 1795430-91-9), which replaces the phenyl group with a furan-2-yl moiety. The furan analog has a molecular weight of 293.4 g/mol (C₁₆H₂₃NO₂S) compared to the estimated molecular weight of ~303.4 g/mol (C₁₈H₂₅NOS) for the phenyl-substituted target compound.

| Property | Cyclopentyl(7-phenyl-1,4-thiazepan-4-yl)methanone | 2-Cyclopentyl-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone |

|---|---|---|

| Molecular Formula | C₁₈H₂₅NOS (estimated) | C₁₆H₂₃NO₂S |

| Molecular Weight (g/mol) | ~303.4 | 293.4 |

| Substituent on Thiazepane | Phenyl (C₆H₅) | Furan-2-yl (C₄H₃O) |

| Key Functional Groups | Aromatic (phenyl), thioether, ketone | Heteroaromatic (furan), thioether, ketone |

Thermal Stability and Hydrogen Bonding

Compounds with hydrogen-bonding networks, such as di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole), exhibit decomposition temperatures of 288.7°C and 247.6°C, respectively . While thermal data for this compound is unavailable, its lack of polar groups like tetrazole or oxime suggests lower thermal stability compared to these analogs. However, the phenyl group’s rigidity might partially offset this by reducing molecular flexibility.

Patent-Derived Structural Relatives

Several cyclopentyl-containing compounds from patent literature share structural motifs:

- N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester (EP00342850): Features a cyclopentyl-carboxamido group and aromatic systems.

- 3-(1-(6-endo-hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid (GB02218983): Combines cyclopentyl with bicyclic and ether functionalities.

Research Findings and Implications

- Functional Group Impact : The phenyl group’s electron-withdrawing effects may influence the ketone’s reactivity compared to furan’s electron-rich heterocycle, affecting downstream derivatization or biological activity .

Biological Activity

Cyclopentyl(7-phenyl-1,4-thiazepan-4-yl)methanone is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique thiazepane ring structure, which contributes to its biological activity. The compound's molecular formula is , with a molecular weight of approximately 235.33 g/mol. The presence of the thiazepane ring and the cyclopentyl group are significant in determining the compound's interaction with biological targets.

Research indicates that this compound may exert its effects through modulation of various biochemical pathways. Notably, it has been identified as an inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), which plays a crucial role in cellular signaling related to inflammation and immune responses. Inhibition of PI3Kγ has been linked to therapeutic effects in autoimmune diseases and cancer .

Antiinflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines in immune cells. For instance, research on animal models indicated a decrease in inflammatory markers associated with rheumatoid arthritis when treated with this compound .

Anticancer Potential

The compound's ability to inhibit PI3Kγ suggests potential anticancer applications. In vitro studies have shown that it can impede the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.